pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Understanding pp60v-src

- pp60v-src is a non-receptor tyrosine kinase, a type of enzyme that adds phosphate groups (phosphorylation) to specific amino acids (tyrosine) on other proteins. This modification activates or inactivates downstream signaling cascades.

- The "v" in pp60v-src indicates its viral origin, derived from the Rous sarcoma virus, which causes cancer in chickens.

Autophosphorylation and its Significance

- The autophosphorylation site within pp60v-src is a tyrosine residue. When phosphorylated, it triggers a conformational change in the protein, activating its overall kinase activity. This allows pp60v-src to phosphorylate a wider range of target proteins, influencing various cellular processes.

- Studies have shown a correlation between pp60v-src autophosphorylation and its transforming ability. For instance, research suggests that increased autophosphorylation is linked to anchorage-independent growth, a hallmark of cancer cells [].

Research Applications

- The pp60v-src Autophosphorylation Site serves as a valuable tool for researchers studying cellular signaling pathways.

- Scientists can utilize synthetic peptides containing the autophosphorylation site as substrates for purified pp60v-src in enzymatic assays. This helps assess the kinase activity of the protein under different conditions [, , ].

- Furthermore, studying the interactions between pp60v-src and its autophosphorylation site can provide insights into the regulation of its activity. This knowledge is crucial for developing targeted therapies against cancers driven by abnormal pp60v-src signaling.

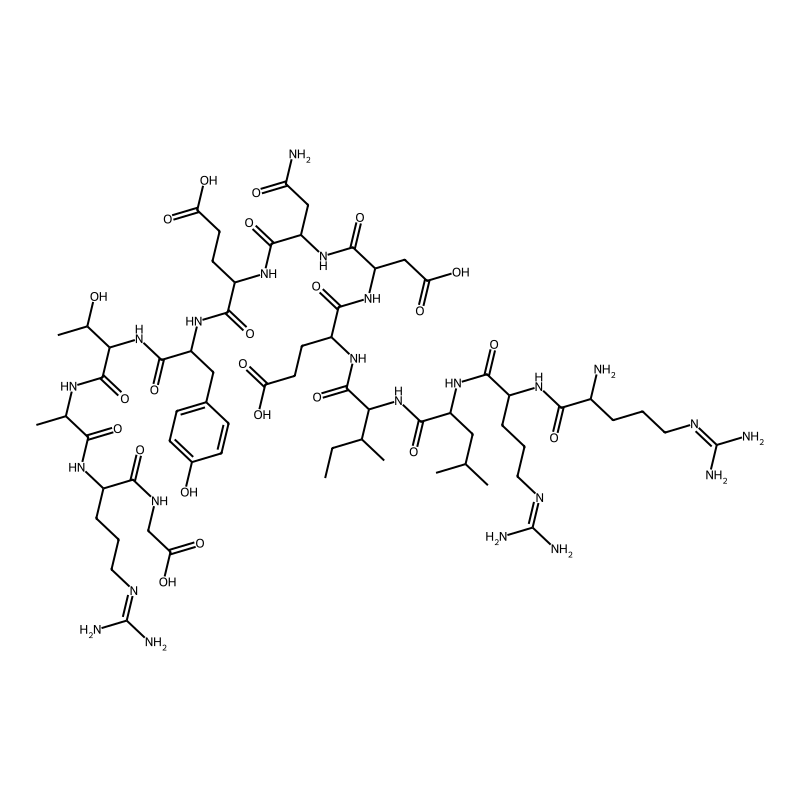

The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate is a peptide that serves as a substrate for protein tyrosine kinases, particularly the pp60v-src kinase, which is derived from the Rous sarcoma virus. This peptide plays a crucial role in cellular signaling pathways by facilitating the phosphorylation of tyrosine residues, which is a key regulatory mechanism in various biological processes. The molecular formula of this compound is , with a molecular weight of approximately 1592.74 Da. Its amino acid sequence is Arg-Arg-Leu-Ile-Glu-Asp-Asn-Glu-Tyr-Thr-Ala-Arg-Gly .

The primary chemical reaction involving the pp60v-src autophosphorylation site is the phosphorylation of the tyrosine residue within its sequence. This reaction is catalyzed by the pp60v-src kinase, which transfers a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group of the tyrosine side chain. The general reaction can be represented as follows:

This phosphorylation event is critical for modulating protein interactions and signaling cascades within cells .

The biological activity of the pp60v-src autophosphorylation site is primarily linked to its role in signal transduction pathways. Upon phosphorylation, it can influence various cellular processes such as:

- Cell proliferation

- Differentiation

- Survival

- Migration

Phosphorylation of this site can activate downstream signaling pathways that are essential for cellular responses to growth factors and other stimuli, making it a vital component in oncogenic signaling due to its association with cancer-related pathways .

The synthesis of the pp60v-src autophosphorylation site can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method involves:

- Preparation of Solid Support: A resin is functionalized to attach the first amino acid.

- Sequential Addition: Amino acids are added one at a time, with protection groups removed as needed.

- Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (typically >95%) before characterization through mass spectrometry .

The pp60v-src autophosphorylation site has several applications in research and biotechnology:

- Biochemical assays: It is used to study kinase activity and substrate specificity.

- Drug development: The compound serves as a model substrate for screening inhibitors of protein tyrosine kinases, which are important targets in cancer therapy.

- Cell signaling studies: Researchers utilize this substrate to elucidate mechanisms of signal transduction and cellular responses to external stimuli .

Interaction studies involving the pp60v-src autophosphorylation site focus on its binding affinity with various proteins and small molecules. These studies often employ techniques such as:

- Surface plasmon resonance (SPR): To measure real-time binding interactions.

- Co-immunoprecipitation: To identify interacting partners within cellular contexts.

- Fluorescence resonance energy transfer (FRET): To study dynamic interactions in live cells.

Such studies help elucidate its role in cellular signaling networks and potential therapeutic targets .

Several compounds share similarities with the pp60v-src autophosphorylation site, particularly in their roles as substrates for protein tyrosine kinases. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Epidermal Growth Factor | C_20H_25N_3O_6S | Stimulates cell growth and differentiation via EGFR. |

| Insulin | C_257H_383N_65O_77S_6 | Regulates glucose metabolism and has multiple signaling pathways. |

| Platelet-Derived Growth Factor | C_22H_29N_5O_7S | Involved in wound healing and angiogenesis. |

While these compounds also function as substrates for kinases, the pp60v-src autophosphorylation site is unique due to its specific sequence and its direct involvement in oncogenic signaling pathways associated with viral transformation .

Biochemical Pathways Leading to Tyrosine 419 Autophosphorylation

The autophosphorylation of pp60v-src at tyrosine 419 represents a fundamental regulatory mechanism that governs the transition from inactive to active kinase states [1] [2]. The biochemical pathway leading to this critical phosphorylation event involves a complex series of molecular interactions and conformational changes that occur through an intermolecular mechanism [3] [4].

The autophosphorylation process initiates when pp60v-src molecules encounter each other in a concentration-dependent manner, indicating that the reaction follows intermolecular kinetics rather than an intramolecular mechanism [3]. This intermolecular autophosphorylation occurs at tyrosine 419, which is situated within the activation loop of the kinase domain [1]. The amino acid sequence surrounding this phosphorylation site is characterized by the sequence Leucine-Isoleucine-Glutamate-Aspartate-Asparagine-Glutamate-Tyrosine(Phosphate)-Threonine-Alanine-Arginine [1] [2]. This peptide sequence is distinguished by the presence of three acidic amino acids out of the four residues that precede the phosphorylated tyrosine, creating an acidic microenvironment that facilitates the phosphorylation reaction [1].

The biochemical pathway involves the binding of adenosine triphosphate in complex with magnesium ions (MgATP) to the nucleotide binding site of the kinase domain [5] [6]. The phosphoryl transfer reaction proceeds through a ternary complex mechanism, where both the phosphoryl donor (MgATP) and the acceptor substrate (the tyrosine 419 residue of another pp60v-src molecule) are simultaneously bound to the active kinase [6]. The reaction mechanism involves the nucleophilic attack of the hydroxyl group on tyrosine 419 against the gamma-phosphate group of adenosine triphosphate, facilitated by the coordination of magnesium ions that lower the activation energy barrier for phosphoryl transfer [5].

During this process, the kinase domain must adopt a catalytically competent conformation characterized by the proper alignment of critical catalytic residues. The formation of a salt bridge between lysine 295 and glutamate 310 in the alpha-C helix represents a hallmark of kinase activation [7]. Additionally, the aspartate residue in the Aspartate-Phenylalanine-Glycine motif must face toward the active site to coordinate the magnesium-adenosine triphosphate complex [7].

The autophosphorylation reaction exhibits specific kinetic characteristics that distinguish it from substrate phosphorylation. The reaction rate increases with protein concentration, confirming the intermolecular nature of the mechanism [3]. Furthermore, the autophosphorylation can be enhanced under specific conditions, such as in the presence of nickel ions, which facilitate auto-thiophosphorylation using adenosine triphosphate gamma-sulfur as the phosphoryl donor [8].

Allosteric Regulation of Kinase Activity Through Autophosphorylation

The allosteric regulation of pp60v-src through autophosphorylation represents a sophisticated mechanism by which the kinase achieves tight control over its catalytic activity [9] [10]. Autophosphorylation at tyrosine 419 induces far-reaching conformational changes that extend beyond the immediate vicinity of the phosphorylation site, affecting the entire kinase domain and its interactions with regulatory elements [9].

The primary allosteric effect of autophosphorylation involves the stabilization of the activation loop in an open conformation that facilitates substrate binding and catalysis [9] [11]. In the unphosphorylated state, the activation loop adopts a closed conformation that occludes the substrate binding site, effectively preventing productive substrate interactions [11]. The introduction of the negatively charged phosphate group at tyrosine 419 disrupts the intramolecular interactions that maintain the closed conformation, allowing the activation loop to undergo a conformational transition to an open, substrate-accessible state [9].

This conformational change is accompanied by a coordinated rearrangement of other critical structural elements within the kinase domain. The alpha-C helix undergoes an inward rotation that brings essential catalytic residues into proper alignment for phosphoryl transfer [7] [11]. Hydrogen-deuterium exchange mass spectrometry studies have revealed that autophosphorylation leads to decreased solvent accessibility of key regulatory elements, including the activation loop, the KER residues (Lysine 295, Glutamate 310, and Arginine 409), and the HRD motif (Histidine 384, Arginine 385, Aspartate 386) [9].

The allosteric effects extend to the hydrophobic spine, a network of hydrophobic residues that spans both lobes of the kinase domain and serves to stabilize the active conformation [9]. Autophosphorylation enhances the organization and stability of this hydrophobic spine, contributing to the overall rigidity of the kinase domain in its active state [9]. This increased rigidity paradoxically enhances catalytic efficiency by reducing conformational flexibility that could compromise the precise positioning of catalytic residues [9].

At the level of interdomain interactions, autophosphorylation produces dramatic changes in the relationship between the kinase domain and the regulatory SH2 and SH3 domains [9] [12]. In the autophosphorylated state, the regulatory domains become more flexible and detach from the kinase domain, effectively removing the inhibitory constraints that these domains normally impose [9]. This detachment is facilitated by the decreased accessibility of the SH2 domain to phosphotyrosine-containing peptides, indicating that autophosphorylation modulates the protein-protein interaction capabilities of the regulatory domains [12].

The allosteric network connecting the autophosphorylation site to distant regulatory elements involves a switched electrostatic network of six polar residues [11]. This network undergoes a transition between different interaction patterns in the active versus inactive conformations, providing a molecular basis for the long-range communication between the activation loop and other regulatory elements [11]. The switching of these electrostatic interactions links the three main conformational changes: lobe orientation, activation loop rearrangement, and alpha-C helix movement [11].

Comparative Analysis of Autophosphorylation in pp60v-src vs. pp60c-src (Tyrosine 419 vs. Tyrosine 527)

The comparative analysis of autophosphorylation patterns between pp60v-src and pp60c-src reveals fundamental differences in regulatory mechanisms that account for their distinct biological activities [1] [13] [14]. While pp60v-src undergoes autophosphorylation primarily at tyrosine 419, leading to kinase activation, pp60c-src exhibits a more complex phosphorylation pattern involving both activating and inhibitory phosphorylation sites [13] [14].

In pp60v-src, autophosphorylation occurs predominantly at tyrosine 419 both in vitro and in vivo, representing the primary mechanism for kinase activation [1] [2]. This phosphorylation site is located within the activation loop and results in enhanced kinase activity and transforming capability [1]. The sequence context surrounding tyrosine 419 in pp60v-src is identical to the corresponding region in pp60c-src (tyrosine 416), suggesting that the intrinsic capacity for autophosphorylation at this site is conserved between the viral and cellular forms [1].

However, pp60c-src displays markedly different phosphorylation behavior in vivo compared to pp60v-src [13] [14]. While pp60c-src can undergo autophosphorylation at tyrosine 416 (equivalent to tyrosine 419 in pp60v-src) under in vitro conditions, the predominant phosphorylation site in vivo is tyrosine 527, located in the carboxy-terminal tail [13] [15]. This phosphorylation at tyrosine 527 serves an inhibitory function, suppressing both the kinase activity and transforming ability of pp60c-src [13] [14].

The phosphorylation of tyrosine 527 in pp60c-src is carried out by C-terminal Src kinase, a regulatory kinase that specifically targets this site [15]. This phosphorylated tyrosine creates a high-affinity binding site for the SH2 domain of the same molecule, resulting in an intramolecular interaction that locks pp60c-src in an inactive conformation [13]. In this autoinhibited state, the SH2 domain binding to phosphotyrosine 527 brings the regulatory domains into close contact with the kinase domain, preventing access to the catalytic site and maintaining the activation loop in a closed conformation [16].

The critical difference between pp60v-src and pp60c-src lies in the presence or absence of the carboxy-terminal regulatory region [15]. pp60v-src lacks the carboxy-terminal sequence containing tyrosine 527, having been replaced with a different sequence during viral transduction [15]. This structural alteration eliminates the capacity for inhibitory phosphorylation and removes the autoinhibitory mechanism that normally restrains kinase activity [15]. Consequently, pp60v-src exhibits constitutively elevated kinase activity and transforming potential compared to pp60c-src [14].

Mutational analysis has provided compelling evidence for the opposing roles of these phosphorylation sites [14]. Substitution of tyrosine 527 with phenylalanine in pp60c-src (preventing inhibitory phosphorylation) strongly activates both transforming and kinase activities, essentially converting pp60c-src into a pp60v-src-like protein [14]. Conversely, additional mutation of tyrosine 416 to phenylalanine (preventing activating autophosphorylation) suppresses these activities, demonstrating the requirement for activation loop phosphorylation [14].

The quantitative differences in phosphorylation patterns are striking. pp60c-src isolated from cells shows extremely low levels of tyrosine 416 phosphorylation and high levels of tyrosine 527 phosphorylation [17]. In contrast, transforming variants derived from pp60c-src through spontaneous mutation exhibit high levels of tyrosine 416 phosphorylation and enhanced kinase activity [17]. These observations suggest that the balance between activating and inhibitory phosphorylation sites determines the overall activity state of the kinase [17].

The kinetic consequences of these different phosphorylation patterns are profound. Autophosphorylated pp60v-src shows a four-fold increase in enzymatic activity, enhanced substrate affinity, and altered substrate specificity compared to the unphosphorylated form [18] [12]. The autophosphorylated form also exhibits changes in metal ion sensitivity and reduced accessibility of the SH2 domain to phosphotyrosine ligands [12]. These modifications collectively contribute to the enhanced biological activity of pp60v-src.

In contrast, pp60c-src phosphorylated at tyrosine 527 exhibits suppressed kinase activity and minimal protein tyrosine phosphorylation in cellular systems [17]. The inhibitory phosphorylation effectively counteracts any potential activating effects of transient tyrosine 416 phosphorylation, maintaining pp60c-src in a predominantly inactive state under normal cellular conditions [14].

| Parameter | pp60v-src | pp60c-src |

|---|---|---|

| Primary autophosphorylation site (in vitro) | Tyrosine 419 | Tyrosine 416 |

| Primary phosphorylation site (in vivo) | Tyrosine 419 | Tyrosine 527 |

| Regulatory effect | Activating | Tyr416: Activating; Tyr527: Inhibitory |

| Kinase activity enhancement | 4-fold increase | Suppressed by Tyr527 phosphorylation |

| Transforming activity | High | Low |

| Phosphorylation sequence context | Leu-Ile-Glu-Asp-Asn-Glu-Tyr(P)-Thr-Ala-Arg | Same for Tyr416 |

Modern phosphoproteomic methodologies have revolutionized the identification of physiological substrates for protein tyrosine kinases, enabling comprehensive mapping of kinase-substrate relationships in cellular contexts [10] [11] [12] [13] [14] [15] [16] [17]. The integration of mass spectrometry-based phosphoproteomics with kinase perturbation experiments has proven particularly effective for identifying direct substrates of pp60v-src and related tyrosine kinases.

The Kinase Assay Linked with Phosphoproteomics (KALIP) approach represents a significant advancement in substrate identification methodology [10] [11] [13] [18] [19]. This strategy combines in vitro kinase reactions using dephosphorylated peptide libraries derived from cellular extracts with in vivo phosphoproteome analysis following kinase inhibition or overexpression. The approach addresses the fundamental challenge of distinguishing direct substrates from indirect phosphorylation events by requiring overlap between in vitro phosphorylation capacity and in vivo kinase-dependent phosphorylation changes [10] [11] [13].

Application of phosphoproteomic approaches to pp60v-src substrate identification has revealed diverse physiological targets involved in multiple signaling pathways [20] [21] [22] [23]. Key substrates identified through these methodologies include p125 Focal Adhesion Kinase (FAK), which exhibits increased tyrosine phosphorylation specifically in cells expressing active pp60v-src variants [20]. The phosphorylation of FAK correlates with pp60v-src autophosphorylation status and enhanced anchorage-independent growth, suggesting a critical role in transformation-associated signaling [20].

Phosphatidylinositol 3-kinase (PI3K) represents another important substrate identified through phosphoproteomic analysis, with high levels of pp60v-src-associated PI3K activity detected specifically in cells exhibiting morphological transformation [20]. The SHC transforming protein has emerged as a crucial substrate whose phosphorylation and subsequent association with the GRB2 adapter protein correlates with increased anchorage-independent growth independent of morphological transformation phenotype [20].

Connexin-43 (Cx43) provides an exemplary model of substrate specificity, as pp60v-src induces dramatic closure of Cx43 gap-junctional channels through phosphorylation of specific tyrosine residues, while having minimal effect on Cx32 channels that lack tyrosine phosphorylation sites [24]. This selectivity demonstrates the importance of substrate sequence context in determining kinase-substrate interactions.

The application of high-throughput phosphoproteomics has enabled identification of thousands of potential phosphorylation sites, with recent studies utilizing bacterial surface-display peptide libraries combined with next-generation sequencing to profile kinase specificities against human tyrosine phosphorylation sites [25] [12] [26]. These approaches have revealed that even closely related kinases within the Src family exhibit subtle but functionally important differences in substrate recognition preferences.

Electrostatic Determinants of Substrate Binding Pocket Specificity

The substrate binding specificity of pp60v-src tyrosine kinase is fundamentally governed by electrostatic interactions within the active site that create preferential recognition of substrates containing acidic residues surrounding the target tyrosine [21] [27] [3] [4] [28] [29] [30] [31] [32] [33] [34] [35] [36]. Structural and biochemical analyses have revealed that the kinase active site contains strategically positioned charged residues that form complementary electrostatic interactions with substrate peptides.

The pp60v-src autophosphorylation site sequence exemplifies the importance of electrostatic determinants, with the sequence Leucine-Isoleucine-Glutamate-Aspartate-Asparagine-Glutamate-Tyrosine-Threonine-Alanine-Arginine containing three acidic residues (Glutamate-Aspartate-Glutamate) in the four positions preceding the target tyrosine [3] [4] [9]. This acidic environment is critical for substrate recognition, as demonstrated by kinetic analysis showing that peptides with enhanced negative charge exhibit altered binding affinity and catalytic efficiency [37] [38] [35].

Electrostatic field calculations and molecular dynamics simulations have identified specific binding pocket residues responsible for substrate specificity [39] [28] [29] [31]. The kinase active site contains positively charged residues including lysine and arginine that form salt bridges with acidic substrate residues, while the positioning of these interactions determines the precise substrate orientation required for efficient phosphotransfer [28] [29] [32] [33] [34].

Comparative analysis of Src family kinases has revealed subtle electrostatic differences that contribute to substrate selectivity [25] [21]. Lck tyrosine kinase, for example, disfavors phosphorylation of negatively charged substrates relative to c-Src, reflecting specialized electrostatic recognition adapted for immune cell signaling contexts [25]. These differences arise from divergent evolution within the Src family, with distinct electrostatic preferences corresponding to functional specialization.

The electrostatic steering mechanism plays a crucial role in substrate binding, as negatively charged substrates are guided into the active site through long-range electrostatic interactions before forming specific binding contacts [29] [34]. This process involves both electrostatic attraction to facilitate initial substrate encounter and specific hydrogen bonding networks that stabilize the substrate in the catalytically competent orientation.

Protein engineering studies have demonstrated the feasibility of modifying substrate specificity through targeted alteration of electrostatic interactions [32] [33] [36]. Introduction of complementary charged residues at strategic positions in the substrate binding cleft can increase catalytic efficiency toward charged substrates by up to 1900-fold, while decreasing activity toward substrates with similar charge [32] [33] [36]. These modifications typically affect binding affinity (Km) more significantly than catalytic turnover (kcat), indicating that electrostatic interactions primarily influence substrate recognition rather than the chemical step of phosphorylation.

The binding pocket specificity extends beyond simple charge complementarity to include position-specific preferences for particular amino acid types [39] [21] [40] [35]. Analysis of substrate libraries has revealed that positions surrounding the target tyrosine exhibit distinct preferences: the P-3 and P-2 positions strongly favor acidic residues, while the P+1 and P+3 positions accommodate basic or small polar residues [40] [35]. These preferences reflect the three-dimensional architecture of the binding pocket and the spatial arrangement of catalytic residues.

Kinetic Analysis of Phosphotransfer Reactions Using Engineered Peptide Libraries

Quantitative kinetic analysis using systematically designed peptide libraries has provided detailed insights into the molecular basis of substrate recognition and catalytic efficiency in pp60v-src-mediated phosphotransfer reactions [41] [37] [42] [43] [44] [45] [40] [46] [47]. These studies employ synthetic peptide substrates with defined sequence variations to dissect the individual contributions of specific amino acid positions to binding affinity and catalytic turnover.

The kinetic parameters Km and kcat provide complementary information about substrate recognition and catalytic mechanism [48] [49] [50] [51] [52]. The Michaelis constant (Km) reflects the substrate concentration required to achieve half-maximal velocity and serves as an indicator of substrate binding affinity, with lower Km values corresponding to stronger substrate binding [48] [49] [50]. The catalytic constant (kcat) represents the turnover number, indicating the maximum number of substrate molecules converted to product per enzyme molecule per unit time [48] [49] [50].

Systematic analysis of pp60v-src autophosphorylation site variants has revealed that the native sequence (RRLIEDNEYTARG) exhibits intermediate kinetic parameters compared to optimized consensus sequences [41] [37] [45]. The Km value for the native autophosphorylation site is approximately 300-600 μM, while kcat values range from 2-4 s⁻¹, resulting in catalytic efficiency (kcat/Km) values in the range of 10³ to 10⁴ M⁻¹s⁻¹ [41] [37] [38].

Peptide library screens using oriented peptide libraries containing over 2.5 billion sequences have identified optimal substrate sequences that exceed the activity of the native autophosphorylation site [45] [40]. Consensus sequences derived from these screens typically contain multiple acidic residues in the P-3 to P-1 positions, confirming the importance of negative charge for substrate recognition [45] [40] [35].

Secondary structure analysis has revealed that substrate conformation influences kinetic parameters, with peptides adopting amphiphilic α-helical structures exhibiting enhanced binding affinity compared to random coil conformations [41]. Circular dichroism spectroscopy of helix-forming peptides showed 24-40% helical content, and these structured substrates displayed lower Km values (approximately 450 μM) compared to unstructured variants [41].

The role of individual amino acid positions has been systematically investigated through positional scanning peptide libraries, where each position is systematically varied while maintaining fixed residues at other positions [42] [26] [40] [46]. These studies have revealed position-specific amino acid preferences and identified non-permissive residues that significantly reduce catalytic efficiency [42] [46].

Kinetic isotope effect studies have provided insights into the chemical mechanism of phosphotransfer, indicating that the reaction proceeds through a concerted mechanism with significant bond formation to the nucleophilic tyrosine hydroxyl group in the transition state [53] [54] [55] [56] [57] [58]. The observation of primary kinetic isotope effects for both the bridging and non-bridging oxygen atoms suggests partial charge development on the phosphoryl group during the transition state [53] [55] [56].

Temperature dependence studies have revealed that substrate binding is generally enthalpically favorable but entropically unfavorable, consistent with the formation of specific hydrogen bonding interactions and the loss of conformational freedom upon substrate binding [29] [31]. The activation parameters for phosphotransfer indicate that the reaction involves significant reorganization of both substrate and enzyme active site residues to achieve the catalytically competent state.

The development of high-throughput kinetic analysis methods has enabled comprehensive profiling of kinase substrate specificity across large peptide libraries [42] [59] [60] [44] [26] [61]. These approaches combine automated peptide synthesis with mass spectrometry-based detection of phosphorylation products, allowing simultaneous analysis of hundreds to thousands of substrate variants in parallel.

Comparative kinetic analysis across different Src family kinases has revealed that while the overall catalytic mechanism is conserved, subtle differences in substrate specificity contribute to functional divergence [25] [21] [62]. These differences are most pronounced in the electrostatic recognition of charged substrate residues, with some family members showing enhanced selectivity for particular charge distributions.